molecular formula C19H22N4O B2523602 GMC 1-161

GMC 1-161

Cat. No.: B2523602
M. Wt: 322.4 g/mol
InChI Key: NXWRIBLQJIVCRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GMC 1-161 involves multiple steps, starting from the appropriate precursor compounds. The detailed synthetic route and reaction conditions are typically proprietary information held by the manufacturers. general synthetic routes for similar compounds often involve:

    Formation of the core structure: This may involve cyclization reactions or other methods to form the central ring system.

    Functional group modifications: Introduction of specific functional groups through substitution reactions.

    Purification: Techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for larger batches, ensuring consistent quality and yield, and adhering to safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

GMC 1-161 can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, alcohols) are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated analogues.

Scientific Research Applications

GMC 1-161 has several scientific research applications:

    Chemistry: Used as a reference compound in studies involving receptor binding and activity.

    Biology: Investigated for its interactions with various biological receptors.

    Medicine: Explored for its potential therapeutic effects, particularly in neuropsychiatric disorders.

    Industry: Utilized in the development of new pharmaceuticals and chemical probes.

Mechanism of Action

GMC 1-161 exerts its effects by binding to specific receptors in the brain, including serotonin 5-HT2A/2C, muscarinic acetylcholine receptor M1, and dopamine D2 receptors . This binding modulates the activity of these receptors, influencing neurotransmitter release and neuronal signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Clozapine: The parent compound, known for its antipsychotic properties.

    Other analogues: Compounds with similar structures but different functional groups or receptor affinities.

Uniqueness

GMC 1-161 is unique in its specific receptor binding profile, which distinguishes it from other clozapine analogues. Its lack of affinity for the dopamine D1 receptor while maintaining affinities for other receptors makes it a valuable tool in research .

Properties

IUPAC Name

8-methoxy-6-(4-methylpiperazin-1-yl)-11H-benzo[b][1,4]benzodiazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O/c1-22-9-11-23(12-10-22)19-15-13-14(24-2)7-8-16(15)20-17-5-3-4-6-18(17)21-19/h3-8,13,20H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXWRIBLQJIVCRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC3=CC=CC=C3NC4=C2C=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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